3-Methyl-5-(2-thienyl)-1h-pyrazole
Overview
Description
Synthesis Analysis The synthesis of compounds related to 3-Methyl-5-(2-thienyl)-1H-pyrazole typically involves cascade reactions, such as imination and intramolecular decarboxylative coupling, employing potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes. These reactions may require a palladium-copper bimetallic system for pyrazole-based substrates to achieve superior yields, whereas thienyl-based substrates can yield excellent results with a palladium catalyst only (Pandey, Bhowmik, & Batra, 2013).
Molecular Structure Analysis The molecular structure of related pyrazole derivatives has been extensively studied, with crystallography revealing specific conformational features. For instance, a novel pyrazole derivative exhibited a dihedral angle between the pyrazole and the thiophene rings, indicating a twisted conformation. The X-ray analysis confirmed these structures, emphasizing the importance of hydrogen bonding and three-dimensional supramolecular self-assembly in stabilizing the molecular structure (Kumara et al., 2018).
Chemical Reactions and Properties Chemical properties of these compounds often involve reactions that enable the formation of new heterocyclic structures with potential antimicrobial activities. A study on thieno[3,2-c]pyrazole derivatives highlighted a synthesis route that led to compounds with moderate to high antimicrobial activity against a range of microorganisms (Aly, 2016).
Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystal structures, are crucial for understanding their stability and potential applications. Analytical techniques, including thermogravimetric analysis, are used to study the thermal stability and decomposition patterns of these compounds, providing insights into their physical behavior under various conditions.
Chemical Properties Analysis The chemical properties of 3-Methyl-5-(2-thienyl)-1H-pyrazole derivatives are characterized by their reactivity and the ability to undergo various chemical transformations. Studies have explored the synthesis of bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives, highlighting their potential in synthesizing compounds with diverse chemical functionalities and antimicrobial properties (Aly, 2016).
Scientific Research Applications
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Organic Electronics & Functional Supramolecular Chemistry
- Thiophene-based compounds, such as dithienothiophene (DTT), have attracted attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
- These compounds offer higher charge mobility, extended π-conjugation, and better tuning of band gaps .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of various organic electronic devices .
-
- Thiazolidine motifs, which are similar to thiophene, are used in the synthesis of valuable organic combinations .
- They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
- The outcomes of these applications include the development of new drug candidates .
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Antioxidant, Analgesic, and Anti-inflammatory Applications
- Thiazole, a heterocyclic organic compound similar to thiophene, has been found in many potent biologically active compounds .
- These compounds have shown diverse biological properties such as antioxidant, analgesic, and anti-inflammatory effects .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of new drug candidates with lesser side effects .
-
Antiretroviral Drug Development
- Thiazole is found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of new antiretroviral drug candidates .
-
- Isoxazoles substituted with 2-thienyl or 5-bromo-2-thienyl moieties in the 5-position displayed significant activity .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of new cytotoxic drug candidates .
-
Organic Electronics & Functional Supramolecular Chemistry
- Dithienothiophene (DTT), a thiophene-based molecule, has attracted attention due to its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
- These compounds offer higher charge mobility, extended π-conjugation, and better tuning of band gaps .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of various organic electronic devices .
-
- Thiazolidine motifs, similar to thiophene, are present in diverse natural and bioactive compounds having anticonvulsant properties .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of new drug candidates with anticonvulsant properties .
-
- Thiazolidine motifs are present in diverse natural and bioactive compounds having neuroprotective properties .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of new drug candidates with neuroprotective properties .
-
- Thiazolidine motifs are present in diverse natural and bioactive compounds having anticancer properties .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of new drug candidates with anticancer properties .
-
- Isoxazoles substituted with 2-thienyl or 5-bromo-2-thienyl moieties in the 5-position displayed significant activity .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of new cytotoxic drug candidates .
-
- Compounds with DTT-bridge as donor moiety and 2-(3-methyl-4-oxothiazolidin-2-ylidine)malononitrile as an acceptor part have been studied for their optoelectronic properties .
- The specific methods of application or experimental procedures were not detailed in the source .
- The outcomes of these applications include the development of new materials with improved optoelectronic properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-thiophen-2-yl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPUABRSNLEURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353284 | |
Record name | 3-methyl-5-(2-thienyl)-1h-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(2-thienyl)-1h-pyrazole | |
CAS RN |
31618-80-1 | |
Record name | 3-methyl-5-(2-thienyl)-1h-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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